N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline
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Overview
Description
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further connected to an aniline moiety with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with dimethyl phthalate and aniline derivatives in the presence of a catalyst such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at elevated temperatures (80-85°C) for 90-120 minutes . This method allows for the efficient formation of the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Substitution: Halogens (chlorine, bromine), alkyl halides; reactions are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(pyridin-2-yliminomethyl)aniline
- 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides
- Dimethyl-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-amine
Uniqueness
N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline stands out due to its unique oxazole-pyridine fused ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N,N-dimethyl-4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline |
InChI |
InChI=1S/C14H13N3O/c1-17(2)11-5-3-10(4-6-11)14-16-12-9-15-8-7-13(12)18-14/h3-9H,1-2H3 |
InChI Key |
XTGHIUBCXHYOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3 |
Origin of Product |
United States |
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